N-(5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide
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Overview
Description
N-(5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound that features a thiazolo[4,5-b]pyridine core fused with a furan-2-carboxamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Biochemical Pathways
Thiazole derivatives have been reported to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 , suggesting that they may affect these biochemical pathways.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of medicinal and biological properties , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazolo[4,5-b]pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives and furan-2-carboxamide analogs. These compounds share structural similarities but may differ in their substituents and biological activities .
Uniqueness
N-(5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide is unique due to its specific combination of the thiazolo[4,5-b]pyridine core and furan-2-carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-6-8(2)14-11-10(7)19-13(15-11)16-12(17)9-4-3-5-18-9/h3-6H,1-2H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTFKZQGJDAPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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